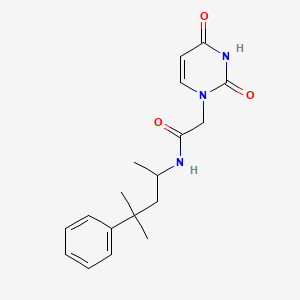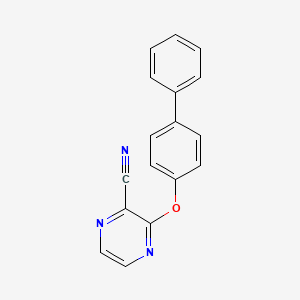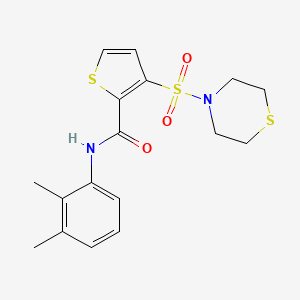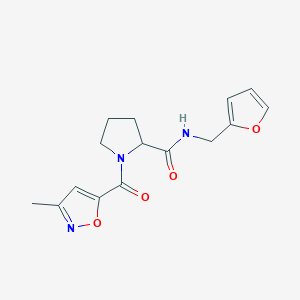
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide, also known as DIBMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been used as a building block for the synthesis of functionalized polymers and other materials. In analytical chemistry, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been employed as a derivatization reagent for the analysis of various compounds.
Wirkmechanismus
The mechanism of action of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body, leading to various physiological effects. For example, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in certain conditions.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for many applications. However, one limitation of using N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide is its limited solubility in certain solvents, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide. One area of interest is the development of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide and its potential applications in various fields.
Synthesemethoden
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-morpholin-4-ylbenzoyl chloride with 2,2-diphenylethylamine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-(2,2-diphenylethyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(22-13-7-8-14-24(22)27-15-17-29-18-16-27)26-19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,23H,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFQAWXDCXBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)

![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)

